Physicochemical Differentiation vs. Closest Structural Analogs (Chromen-2-one–Thiazepane Series)
Within the chromen-2-one–1,4-thiazepane hybrid series, the target compound possesses a dimethylaminomethyl substituent at the thiazepane 3-position, distinguishing it from analogs bearing aryl (e.g., 2-chlorophenyl, 2-fluorophenyl) or unsubstituted thiazepane rings. The computed XLogP3-AA of 2.5 [1] places it at the lower‐lipophilicity end of the series; for example, the 7-(2-chlorophenyl) analog (CAS 1797093-10-7) is predicted to have significantly higher logP due to the added aromatic ring, and the 7-(2-fluorophenyl) analog (CAS 1705508-09-3) carries a heavier halogen. This difference may confer distinct solubility and non-specific binding profiles, though experimentally measured logD or solubility data are not publicly available for direct comparison.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Predicted higher logP for aryl-substituted analogs (e.g., 7-(2-chlorophenyl) derivative CAS 1797093-10-7; 7-(2-fluorophenyl) derivative CAS 1705508-09-3); exact computed values not cross-referenced from the same algorithm |
| Quantified Difference | Qualitatively lower lipophilicity; exact ΔlogP not computed due to algorithm version heterogeneity |
| Conditions | In silico prediction; PubChem XLogP3-AA algorithm [1] |
Why This Matters
Lower computed lipophilicity may translate into reduced off-target binding and improved aqueous solubility, relevant for assay development, though experimental confirmation is lacking.
- [1] PubChem Compound Summary for CID 71801725, 3-{3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl}-2H-chromen-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1448057-60-0 (accessed 2026-05-09). View Source
